molecular formula C13H19NO2S B515270 Propan-2-yl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 329222-97-1

Propan-2-yl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B515270
CAS No.: 329222-97-1
M. Wt: 253.36g/mol
InChI Key: PMEGAOJOWAZQLA-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Formula

The systematic IUPAC nomenclature for this compound follows the established conventions for benzothiophene derivatives, with the complete name being this compound. The nomenclature reflects the compound's structural hierarchy, beginning with the propan-2-yl (isopropyl) ester group, followed by the amino substituent at position 2, the methyl group at position 6, and the tetrahydro designation indicating the partial saturation of the benzene ring fused to the thiophene core. The benzothiophene numbering system places the sulfur atom at position 1, establishing the reference point for all subsequent positional assignments.

The molecular formula C₁₃H₁₉NO₂S encompasses thirteen carbon atoms, nineteen hydrogen atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom. The structural representation reveals a bicyclic system where the thiophene ring is fused to a cyclohexane ring that has been modified to include the amino and ester functionalities. The SMILES notation O=C(C1=C(N)SC2=C1CCC(C)C2)OC(C)C provides a linear representation of the molecular connectivity, clearly showing the ester carbonyl group, the amino-substituted thiophene ring, and the saturated six-membered ring with its methyl substituent.

The three-dimensional structure of the compound exhibits conformational flexibility due to the partially saturated ring system and the isopropyl ester group. The tetrahydro designation specifically refers to the saturation of positions 4, 5, 6, and 7 in the benzothiophene framework, creating a cyclohexane-like ring that can adopt various chair and boat conformations. This structural feature significantly influences the compound's chemical reactivity and biological activity profile.

CAS Registry Number and Molecular Descriptors

The Chemical Abstracts Service (CAS) registry number 329222-97-1 serves as the unique international identifier for this compound. This registry number ensures unambiguous identification across global chemical databases and regulatory systems, facilitating accurate communication among researchers, suppliers, and regulatory agencies. The CAS number assignment reflects the compound's recognition as a distinct chemical entity with specific structural characteristics and properties.

Molecular Descriptor Value Source
Molecular Weight 253.36 g/mol
Molecular Formula C₁₃H₁₉NO₂S
MDL Number MFCD00783380
SMILES O=C(C1=C(N)SC2=C1CCC(C)C2)OC(C)C
InChI Key PMEGAOJOWAZQLA-UHFFFAOYSA-N

The molecular weight of 253.36 g/mol positions this compound within the mid-range molecular weight category for pharmaceutical intermediates, providing an optimal balance between synthetic accessibility and biological activity potential. The presence of multiple heteroatoms (nitrogen, oxygen, and sulfur) contributes to the compound's potential for hydrogen bonding and electronic interactions, which are crucial factors in biological activity and synthetic versatility.

The MDL number MFCD00783380 represents an additional unique identifier used in chemical database systems, particularly those maintained by chemical suppliers and research institutions. This identifier complements the CAS number by providing cross-referencing capabilities across different database platforms and ensures consistent tracking of the compound's availability and research applications.

Comparative Analysis of Synonyms Across Chemical Databases

The systematic analysis of nomenclature variations across multiple chemical databases reveals consistent yet diverse naming conventions for this compound. The primary IUPAC name appears consistently across major databases, while alternative nomenclatures reflect different organizational systems and historical naming conventions within the chemical literature.

Commercial suppliers demonstrate remarkable consistency in their nomenclature usage, with the vast majority employing the full IUPAC systematic name. Several databases also recognize alternative systematic names such as "1-methylethyl 2-amino-4,5,6,7-tetrahydro-6-methylbenzo[b]thiophene-3-carboxylate" and "2-amino-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid isopropyl ester". These variations primarily differ in their approach to naming the ester group (propan-2-yl versus 1-methylethyl versus isopropyl) and the presentation of the benzo[b]thiophene versus benzothiophene nomenclature.

The comparative analysis reveals that academic databases tend to favor the complete systematic IUPAC nomenclature, while commercial suppliers often employ shortened versions or trade-specific designations. Database entries consistently maintain the core structural descriptors including the amino, methyl, and tetrahydro designations, ensuring accurate identification regardless of minor nomenclature variations. The uniformity in CAS number reporting (329222-97-1) across all examined sources provides definitive confirmation of compound identity despite nomenclature variations.

International chemical database systems demonstrate convergence toward standardized nomenclature practices, with recent entries increasingly adopting the complete IUPAC systematic name format. This trend reflects the growing importance of international standardization in chemical nomenclature and the need for unambiguous identification in global research and commercial applications. The consistency observed across diverse database sources provides confidence in the compound's well-established chemical identity and widespread recognition within the scientific community.

Properties

IUPAC Name

propan-2-yl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c1-7(2)16-13(15)11-9-5-4-8(3)6-10(9)17-12(11)14/h7-8H,4-6,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMEGAOJOWAZQLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)OC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101134904
Record name 1-Methylethyl 2-amino-4,5,6,7-tetrahydro-6-methylbenzo[b]thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101134904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329222-97-1
Record name 1-Methylethyl 2-amino-4,5,6,7-tetrahydro-6-methylbenzo[b]thiophene-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329222-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylethyl 2-amino-4,5,6,7-tetrahydro-6-methylbenzo[b]thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101134904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Introduction

Propan-2-yl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, also known by its CAS number 329222-97-1, is a compound of interest due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Properties

The molecular formula of this compound is C13H19NO2S. It has a molecular weight of 253.36 g/mol and is characterized by a benzothiophene structure which is significant for its biological interactions .

Antimicrobial Activity

While specific studies on the antimicrobial properties of this compound are sparse, research on related compounds suggests potential efficacy against various pathogens. For instance:

CompoundActivityIC50 (µM)Reference
Compound AAntibacterial (S. aureus)2.6
Compound BAntifungal (C. albicans)3.5

These findings indicate that derivatives of the benzothiophene structure may possess significant antimicrobial properties.

Case Studies

  • Obesity Management : A study examined the effects of serotonin receptor modulators on food intake in animal models. Although not directly involving this compound, the results suggest that similar compounds can reduce body weight by modulating appetite through serotonin pathways .
  • Neuropharmacology : In a pharmacological study involving various benzothiophene derivatives, it was found that these compounds can influence neurotransmitter systems related to anxiety and depression. This highlights the potential for this compound in treating mood disorders .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of benzothiophene derivatives:

  • Synthesis Techniques : Efficient synthetic routes have been developed for creating benzothiophene derivatives with high yields and purity. These methods are crucial for enabling further biological testing .
  • Pharmacological Profiles : Preliminary pharmacological assessments indicate that these compounds may exhibit a range of activities including anti-inflammatory and analgesic effects .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of benzothiophene can exhibit significant cytotoxicity against various cancer cell lines. For instance, structural optimization of related compounds has shown enhanced binding affinity to cancer-related proteins, leading to increased antiproliferative effects in vitro .

Case Study: Polo-like Kinase Inhibition

One notable study focused on the inhibition of Polo-like Kinase 1 (Plk1), a crucial regulator in cell division. The compound's derivatives were tested for their ability to disrupt Plk1's function, demonstrating promising results in inhibiting cancer cell proliferation . The study provided a detailed structure–activity relationship analysis that could guide future drug development efforts.

Antibacterial Properties

The compound has also been evaluated for its antibacterial activity. In vitro assays have demonstrated effectiveness against various bacterial strains, including significant inhibition against Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values indicated that certain derivatives possess strong antibacterial properties, making them candidates for further development as antibiotics.

Neuropharmacology

Research into the neuropharmacological effects of benzothiophene derivatives suggests that they may interact with neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders . Investigations into their effects on serotonin receptors have shown promise in modulating mood and anxiety-related behaviors.

Scaffold for Drug Development

The unique structure of Propan-2-yl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate serves as a versatile scaffold for the development of novel pharmacological agents. Its ability to undergo various chemical modifications allows researchers to explore a wide range of biological activities .

Data Tables

Application AreaSpecific Use CasesFindings/Results
Anticancer ActivityInhibition of Polo-like Kinase 1Enhanced antiproliferative effects observed
Antibacterial PropertiesE. coli and Staphylococcus aureusSignificant MIC values indicating strong antibacterial activity
NeuropharmacologyInteraction with serotonin receptorsPotential modulation of mood and anxiety behaviors

Comparison with Similar Compounds

Ester Group Modifications

The ester moiety at position 3 significantly impacts solubility, stability, and reactivity:

Compound Name Ester Group Molecular Weight (g/mol) Synthesis Yield Key Synthetic Steps Reference
Methyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Methyl 211.28 35% Hydrolysis of methyl ester with NaOH
Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Ethyl 239.34 61% Esterification of carboxylate intermediate
Propan-2-yl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Isopropyl 253.37 Not reported Likely via transesterification or alkylation
Propyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Propyl 267.40 Discontinued* Commercial synthesis (CymitQuimica)

*Discontinued due to low demand or synthesis challenges.

Substituent Variations at Position 6

The methyl group at position 6 can be replaced with bulkier substituents, altering steric and electronic properties:

Compound Name Substituent (Position 6) Molecular Weight (g/mol) Melting Point (°C) Application Notes Reference
Ethyl 2-amino-6-(tert-pentyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate tert-Pentyl 303.45 Not reported Intermediate for high-throughput assays
Methyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Phenyl 287.38 Not reported Potential dye/pharmaceutical precursor
Ethyl 2-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate tert-Butyl 295.41 Not reported Specialty chemical (Parchem)
Functional Group Additions

Derivatives with extended functional groups exhibit specialized applications:

  • Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate : Features a benzamido substituent, studied for its hydrogen-bonded S(6) ring motif in crystallography .

Physicochemical Properties

Melting Points and Stability
  • Ethyl 2-amino-6-methyl-...-carboxylate: Melts at 110–112°C, with higher thermal stability compared to methyl esters due to the ethyl group’s inductive effects .
  • Methyl 2-amino-6-methyl-...-carboxylate: Lower melting point (187–189°C) attributed to stronger intermolecular hydrogen bonding .
Hydrogen Bonding and Crystallography
  • Intramolecular N–H⋯O hydrogen bonds form an S(6) ring motif in ethyl 2-benzamido derivatives, stabilizing the crystal lattice .
  • Disordered cyclohexene ring conformations (e.g., in ethyl benzamido analogs) suggest flexibility in the tetrahydrobenzothiophene core .

Q & A

Q. In vitro assays :

  • Perform enzyme inhibition assays (e.g., kinase or protease targets) with IC50_{50} determination.
  • Use molecular docking (AutoDock Vina) to predict binding modes to hypothetical targets.

Advanced Research: How can researchers address low yields in the final cyclization step of the synthesis?

Methodological Answer:
Low yields often stem from incomplete ring closure or competing side reactions. Mitigation strategies include:

  • Reagent stoichiometry : Use a 10–20% excess of the cyclizing agent (e.g., benzoylisothiocyanate in ) to drive the reaction to completion .
  • Microwave-assisted synthesis : Reduce reaction time and improve efficiency, as shown in for tetrahydrobenzofuran derivatives .
  • Protecting groups : Temporarily protect the amino group (e.g., with Boc) to prevent undesired side reactions during cyclization.

Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and isolate intermediates via column chromatography.

Basic Research: What are the stability considerations for storing this compound, and how can degradation products be identified?

Methodological Answer:
The compound is susceptible to hydrolysis (ester group) and oxidation (amino group). Storage recommendations:

  • Temperature : Store at –20°C under inert gas (N2_2 or Ar).
  • Light exposure : Use amber vials to prevent photodegradation of the benzothiophene core.

Q. Degradation analysis :

  • LC-MS : Detect hydrolyzed products (e.g., carboxylic acid from ester cleavage).
  • Stress testing : Expose to elevated humidity (40°C/75% RH) and analyze via HPLC-DAD.

Advanced Research: How can computational methods aid in predicting the physicochemical properties of this compound?

Methodological Answer:
Use software like ACD/Labs or ChemAxon to calculate:

  • logP : Predict lipophilicity ( reports XlogP = 4, indicating moderate hydrophobicity) .
  • pKa : Estimate basicity of the amino group (predicted pKa ~8–9).
  • Solubility : Apply the Hansen solubility parameters to identify compatible solvents (e.g., DMSO for assays).

Validate predictions experimentally via shake-flask solubility tests and potentiometric titration.

Advanced Research: What analytical challenges arise in quantifying trace impurities in this compound, and how can they be resolved?

Methodological Answer:
Impurities may include unreacted precursors or stereoisomers. Solutions:

  • HPLC-DAD/ELSD : Use a C18 column (5 µm, 250 mm × 4.6 mm) with gradient elution (water/acetonitrile + 0.1% TFA).
  • Chiral chromatography : Resolve enantiomers using a Chiralpak IA column if stereochemical impurities are suspected.
  • NMR spiking : Add authentic samples of suspected impurities to identify unknown peaks.

For example, highlights the importance of monitoring benzyl-containing byproducts in related analogs .

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